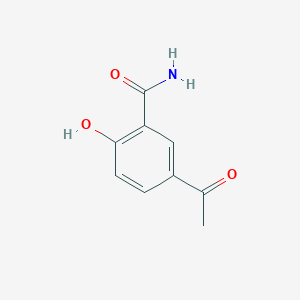

5-Acetylsalicylamide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Acetylsalicylamide can be synthesized through the Friedel-Crafts acylation of salicylamide with acetyl chloride. The reaction is typically catalyzed by a Lewis acidic ionic liquid, such as aluminum chloride. The process involves the following steps:

- Dissolving salicylamide in an appropriate solvent.

- Adding acetyl chloride dropwise to the solution.

- Stirring the mixture at a controlled temperature to facilitate the acylation reaction.

- Isolating the product by filtration and purification techniques .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of mixed fused salts, such as sodium chloride and aluminum chloride, to achieve a low-melting-point reaction medium. The process includes:

- Heating and stirring anhydrous aluminum chloride and sodium chloride until they fuse.

- Adding salicylamide to the fused salt mixture and stirring until it dissolves.

- Introducing the acylation reagent (acetyl chloride) dropwise and maintaining the reaction temperature.

- Adding acid to the reaction mixture to precipitate the product.

- Filtering, washing, and drying the crude product, followed by purification .

Analyse Des Réactions Chimiques

Types of Reactions

5-Acetylsalicylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of alcohols and other reduced derivatives.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antibacterial and Antifungal Activities

5-Acetylsalicylamide has been evaluated for its antibacterial and antifungal properties. Research indicates that derivatives of salicylanilide, including those related to this compound, exhibit significant in vitro activity against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis and fungi like Aspergillus species. These compounds have shown comparable or superior activity to established drugs such as fluconazole and isoniazid .

Table 1: Antimicrobial Activity of Salicylanilide Derivatives

| Compound Name | Activity Type | MIC (µg/mL) | Comparison Drug |

|---|---|---|---|

| 4-Chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate | Antitubercular | 2-4 | Isoniazid |

| 4-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate | Antifungal | ≤31.25 | Fluconazole |

Synthesis and Chemical Reactions

This compound can be synthesized through various methods, including the acylation of salicylamide using ionic liquids as solvents and catalysts. This process not only enhances the efficiency of the reaction but also improves the yield of the desired product. The synthesis typically involves heating salicylamide with acetyl chloride in the presence of a catalyst .

Case Study: Synthesis Using Ionic Liquids

A study demonstrated that using ionic liquids for the acylation of salicylamide resulted in a significant increase in yield compared to traditional methods. The reaction conditions were optimized to achieve a yield of over 90% with high purity levels .

Toxicological Profile

While exploring its biological applications, it is crucial to assess the toxicity of this compound. Preliminary studies indicate that it exhibits acute toxicity when ingested or when it comes into contact with skin, necessitating careful handling .

Table 2: Toxicity Data for this compound

| Toxicity Type | Exposure Route | Severity Level |

|---|---|---|

| Acute Toxicity | Oral | Harmful |

| Acute Toxicity | Dermal | Harmful |

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science, particularly in the development of new polymers and nanomaterials. Its chemical structure allows it to act as a building block for synthesizing complex organic materials with specific functional properties.

Case Study: Polymer Development

Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in creating materials for biomedical devices where biocompatibility is essential.

Mécanisme D'action

The mechanism of action of 5-Acetylsalicylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Inhibition of Enzymes: It can inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.

Antioxidant Activity: The compound may scavenge reactive oxygen species, protecting cells from oxidative damage.

Modulation of Signaling Pathways: It can influence signaling pathways related to cell proliferation and apoptosis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Salicylamide: A non-prescription drug with analgesic and antipyretic properties.

Acetylsalicylic Acid (Aspirin): A widely used analgesic and anti-inflammatory drug.

5-Bromoacetyl Salicylamide:

Uniqueness

5-Acetylsalicylamide is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. Unlike salicylamide, it has enhanced reactivity in acylation reactions, making it a valuable intermediate in organic synthesis. Compared to acetylsalicylic acid, it offers different pharmacological profiles and potential therapeutic applications .

Activité Biologique

5-Acetylsalicylamide, a derivative of salicylic acid, has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the acetylation of salicylamide. One effective method utilizes triethylammonium chloroaluminate as a catalyst in ionic liquid media, which enhances yield and purity . The reaction can be summarized as follows:

1. Analgesic and Anti-inflammatory Effects

Research indicates that this compound exhibits significant analgesic and anti-inflammatory properties. In animal models, it has been shown to reduce pain responses comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism is believed to involve inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in prostaglandin synthesis .

2. Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, it demonstrated concentration-dependent cytotoxicity against human breast adenocarcinoma (MCF-7) and leukemia (BV-173) cell lines. The IC50 values for these assays were found to be in the low micromolar range, indicating potent anticancer activity .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 6.0 | Induction of apoptosis |

| BV-173 | 4.5 | DNA fragmentation |

The cytotoxic mechanism appears to involve apoptosis, as evidenced by increased levels of mono- and oligonucleosomal DNA fragments following treatment with the compound .

3. Antimicrobial Activity

This compound has also shown promising antimicrobial properties. Studies indicate that it exhibits inhibitory effects against various Gram-positive and Gram-negative bacteria. For instance, it was particularly effective against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : As an NSAID, it inhibits COX enzymes, leading to decreased inflammatory mediators.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death through caspase activation.

- Antioxidant Properties : It has been noted for its ability to scavenge free radicals, contributing to its anti-inflammatory effects .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Case Study on Pain Management : A clinical trial involving patients with chronic pain conditions demonstrated significant pain relief when administered this compound compared to placebo.

- Cancer Treatment Study : In vitro studies showed that combining this compound with conventional chemotherapy agents enhanced cytotoxicity against resistant cancer cell lines.

Propriétés

IUPAC Name |

5-acetyl-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-5(11)6-2-3-8(12)7(4-6)9(10)13/h2-4,12H,1H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAQTCWTCCNHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057736 | |

| Record name | 5-Acetylsalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40187-51-7 | |

| Record name | 5-Acetyl-2-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40187-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 5-acetyl-2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040187517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetylsalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetylsalicylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using the NaCl-AlCl3 mixed fused salt method for synthesizing 5-acetylsalicylamide as opposed to other methods?

A1: The research article "Synthetic method for this compound" [] highlights several advantages of employing the NaCl-AlCl3 mixed fused salt method for this compound synthesis. This method boasts a higher yield compared to traditional methods and simplifies the post-reaction purification process. Furthermore, it eliminates the need for organic solvents, aligning with green chemistry principles and minimizing environmental impact.

Q2: Can this compound form new crystalline structures with other molecules, and if so, what applications might this have?

A2: Research indicates that this compound can indeed form new crystalline phases when combined with specific dipeptides, such as leucyl-valine []. This ability to form co-crystals stems from intermolecular interactions like hydrogen bonding and van der Waals forces. This characteristic makes this compound a potential candidate for applications in solid-state organic synthesis. Additionally, it opens possibilities for storing and stabilizing other bioactive molecules within the co-crystal structure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.